molecular formula C19H28N2O4 B2501175 Methyl 4-[4-(tert-butoxycarbonylamino)piperidin-1-yl]methylbenzoate CAS No. 653593-69-2

Methyl 4-[4-(tert-butoxycarbonylamino)piperidin-1-yl]methylbenzoate

Cat. No.: B2501175
CAS No.: 653593-69-2
M. Wt: 348.443
InChI Key: CAWRDHULBWMRPM-UHFFFAOYSA-N
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Description

Methyl 4-[4-(tert-butoxycarbonylamino)piperidin-1-yl]methylbenzoate is a complex organic compound that features a benzoate ester linked to a piperidine ring, which is further substituted with a tert-butoxycarbonyl (Boc) protected amine group

Scientific Research Applications

Methyl 4-[4-(tert-butoxycarbonylamino)piperidin-1-yl]methylbenzoate has several applications in scientific research:

  • Chemistry: : It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

  • Biology: : The compound is used in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.

  • Industry: : It is used in the production of specialty chemicals and as a building block in organic synthesis.

Safety and Hazards

In case of inhalation, it is advised to remove the person to fresh air and keep them comfortable for breathing. If it comes in contact with skin or hair, all contaminated clothing should be immediately removed and the skin should be rinsed with water. If it gets in the eyes, they should be rinsed cautiously with water for several minutes. If swallowed, the mouth should be rinsed and a poison center or doctor should be contacted if the person feels unwell .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[4-(tert-butoxycarbonylamino)piperidin-1-yl]methylbenzoate typically involves multiple steps:

  • Formation of the Piperidine Intermediate: : The piperidine ring is synthesized through a series of reactions starting from commercially available precursors. One common method involves the reaction of 4-aminopiperidine with tert-butyl chloroformate to introduce the Boc protecting group.

  • Esterification: : The benzoic acid derivative is esterified using methanol in the presence of an acid catalyst to form methyl benzoate.

  • Coupling Reaction: : The Boc-protected piperidine intermediate is then coupled with the methyl benzoate derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

  • Reduction: : Reduction reactions can target the ester group, converting it to the corresponding alcohol.

  • Substitution: : The Boc-protected amine group can participate in nucleophilic substitution reactions, especially after deprotection.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Deprotection of the Boc group is often achieved using trifluoroacetic acid (TFA), followed by nucleophilic substitution with various electrophiles.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Alcohol derivatives of the ester group.

    Substitution: Various substituted piperidine derivatives depending on the electrophile used.

Mechanism of Action

The mechanism by which Methyl 4-[4-(tert-butoxycarbonylamino)piperidin-1-yl]methylbenzoate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The Boc-protected amine group can be deprotected to reveal a free amine, which can then participate in further biochemical interactions.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-[4-(aminomethyl)piperidin-1-yl]methylbenzoate: Similar structure but without the Boc protection.

    Methyl 4-[4-(tert-butoxycarbonylamino)piperidin-1-yl]benzoate: Similar but lacks the methyl group on the benzoate ester.

Uniqueness

Methyl 4-[4-(tert-butoxycarbonylamino)piperidin-1-yl]methylbenzoate is unique due to the presence of both the Boc-protected amine and the ester group, which allows for selective reactions and modifications. This dual functionality makes it a versatile intermediate in organic synthesis and pharmaceutical development.

By understanding the synthesis, reactions, and applications of this compound, researchers can better utilize it in various scientific and industrial contexts.

Properties

IUPAC Name

methyl 4-[[4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O4/c1-19(2,3)25-18(23)20-16-9-11-21(12-10-16)13-14-5-7-15(8-6-14)17(22)24-4/h5-8,16H,9-13H2,1-4H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAWRDHULBWMRPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)CC2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 4-bromomethyl-benzoic acid methyl ester (3.0 g; 15 mmol), piperidin-4-yl-carbamic acid tert-butyl ester (3.77 g; 16.5 mmol) and potassium carbonate (4.35 g, 31.5 mmol) in 100 ml acetonitrile is stirred for 5 h at 80° C. Precipitates were removed by filtration and the solution is evaporated. The residue is purified by silica gel column chromatography (gradient: DCM/Methanol 98:2 to 95:5 to yield 4-(4-tert-Butoxycarbonylamino-piperidin-1-ylmethyl)-benzoic acid methyl ester.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
3.77 g
Type
reactant
Reaction Step One
Quantity
4.35 g
Type
reactant
Reaction Step One

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